2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
CAS No.: 951393-79-6
Cat. No.: VC2675747
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951393-79-6 |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | 2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine |
| Standard InChI | InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 |
| Standard InChI Key | RLVKNSFGRHNZJI-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)N |
| Canonical SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Configuration
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine features a bicyclic core structure with a benzyl group attached to a nitrogen atom at position 2 and an amine group at position 7. The bicyclic framework provides structural rigidity to the molecule, creating a well-defined three-dimensional arrangement that constrains the spatial positioning of functional groups. This rigid structure distinguishes it from more flexible amine compounds and contributes to its unique chemical behavior and potential biological activity. The benzyl substituent consists of a methylene linker connecting the nitrogen atom to a phenyl ring, adding both steric bulk and lipophilic character to one region of the molecule.
The arrangement of atoms in this compound creates distinct regions of polarity and hydrophobicity, which can influence its interactions with biological systems and other chemical entities. The amine group at position 7 provides a basic site capable of hydrogen bonding and protonation, while the benzyl group offers potential for π-interactions with aromatic systems and hydrophobic interactions with nonpolar environments. These structural features collectively determine the compound's physical properties, chemical reactivity, and biological activity profile.
Physical and Chemical Properties
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine has a molecular formula of C13H18N2 and a molecular weight of 202.3 g/mol. The presence of two nitrogen atoms—a tertiary amine incorporated into the bicyclic system and a primary amine at position 7—contributes to the compound's basic character. These nitrogen centers can participate in acid-base reactions, coordinate with metals, and engage in hydrogen bonding interactions. The compound's solubility profile likely reflects a balance between hydrophilic properties contributed by the amine functionalities and hydrophobic character imparted by the benzyl and bicyclic components.
The rigid bicyclic framework constrains bond angles and torsional rotation, limiting the conformational flexibility that would be present in analogous monocyclic or acyclic structures. This conformational restriction can be advantageous for applications requiring precise spatial arrangement of functional groups, such as in the design of receptor ligands or catalysts. The compound's physical state at room temperature is expected to be a solid, with melting and boiling points influenced by intermolecular hydrogen bonding capabilities of the primary amine group.
Chemical Identifiers and Structural Data
Table 1 presents comprehensive chemical identifiers and structural data for 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine:
| Property | Value |
|---|---|
| CAS Number | 951393-79-6 |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | 2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine |
| Standard InChI | InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2 |
| Standard InChIKey | RLVKNSFGRHNZJI-UHFFFAOYSA-N |
| SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)N |
| Canonical SMILES | C1CC2C(C1CN2CC3=CC=CC=C3)N |
| PubChem Compound ID | 54595535 |
Structural Comparison with Related Compounds
Isomeric and Analogous Structures
Understanding the structural nuances of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is enhanced by comparing it with structurally related compounds. While sharing similar molecular frameworks, these compounds differ in the positioning of functional groups or in the nature of the functional groups themselves, resulting in distinct chemical and biological properties.
Another related compound is (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-one, which maintains the same positioning of the benzyl group at position 2 but replaces the amine functionality at position 7 with a ketone group . This structural modification, coupled with defined stereochemistry indicated by the (1R,4R) designation, results in different chemical properties, including altered hydrogen bonding capabilities, reduced basicity, and distinct reactivity patterns.
Comparative Analysis of Properties
Table 2 presents a comparative analysis of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its structural relatives:
Synthesis Methods and Strategies
General Synthetic Approaches
Biological and Pharmaceutical Applications
Structure-Activity Relationships
Understanding the structure-activity relationships of 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine and its derivatives is crucial for optimizing biological activity and developing compounds with enhanced therapeutic properties. The rigid bicyclic core serves as a scaffold that positions functional groups in specific spatial orientations, influencing their interactions with biological targets. Modifications to this scaffold, such as introducing substituents at various positions or altering the size of the ring system, can significantly impact biological activity.
Stereochemical considerations are also important in structure-activity relationships. The three-dimensional arrangement of atoms in the bicyclic framework creates specific stereochemical environments that can influence interactions with chiral biological targets. Development of stereochemically pure derivatives with defined absolute configurations may be necessary for optimizing biological activity and reducing potential side effects.
Research Findings and Future Directions
Current Research Status
Research on 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine continues to explore its chemical properties, synthesis methodologies, and potential applications in various fields. The compound serves as an important model for studying the chemistry of bicyclic amines and their interactions with biological systems. Current research focuses on optimizing synthetic methods, exploring structure-activity relationships, and developing derivatives with enhanced properties for specific applications.
Synthetic methodologies for constructing the bicyclic framework and selectively introducing functional groups at specific positions remain active areas of investigation. Palladium-catalyzed approaches have shown promise in this regard, but continued refinement of these methods and exploration of alternative synthetic strategies are ongoing. Additionally, research into the chemical reactivity of the compound, including its behavior under various reaction conditions and its potential for further functionalization, contributes to a broader understanding of bicyclic amine chemistry.
Future Research Opportunities
Future research on 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine may pursue several promising directions. Development of more efficient and selective synthetic methods remains a priority, with particular emphasis on approaches that allow for stereocontrolled synthesis of specific isomers. These methodological advances would facilitate access to the compound and its derivatives for further study and application.
Exploration of the compound's interactions with various biological targets represents another important research direction. Systematic investigation of structure-activity relationships through the synthesis and biological evaluation of derivatives could identify compounds with enhanced activity or selectivity for specific targets. These studies would contribute to a better understanding of the structural features that influence biological activity and guide the development of compounds with improved therapeutic properties.
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